![molecular formula C13H17NO2 B1451915 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid CAS No. 1155935-14-0](/img/structure/B1451915.png)
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid
Overview
Description
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid substance with a molecular weight of 317.37 .
Synthesis Analysis
There’s a report on the synthesis of a related compound, “3-((1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid”, which was obtained by reacting 3-(chlorosulfonyl)benzoic acid with 1-methyl-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) .
Physical And Chemical Properties Analysis
The physical form of “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid .
Scientific Research Applications
Inhibition of Aldo-Keto Reductase AKR1C3
This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The compound’s carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Selectivity Over AKR1C2
The compound has been found to have a preference for AKR1C3 over AKR1C2 . This selectivity can be up to 5000-fold, making it a valuable tool in research where the specific inhibition of AKR1C3 is required .
Structure-Activity Relationship (SAR) Studies
SAR studies around this lead showed that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides . Small substituents on the dihydroisoquinoline gave improvements in potency .
Reverse Sulfonamides
A set of “reverse sulfonamides” showed a 12-fold preference for the R stereoisomer . This indicates that the compound can be used to study the effects of stereochemistry on biological activity.
Cellular Potency
The compounds showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This suggests that the compound can be used in cellular assays to study the role of AKR1C3 in cellular metabolism.
Potential Applications in Cancer Research
Given its potent and selective inhibition of AKR1C3, a target of interest in both breast and prostate cancer , this compound has potential applications in cancer research. It could be used to study the role of AKR1C3 in these cancers and potentially contribute to the development of new therapeutic strategies.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This has been measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compounds showed good cellular potency, but amide analogues were more effective than predicted by the cellular assay .
Safety and Hazards
Future Directions
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This suggests potential applications in the treatment of diseases where this enzyme plays a role, such as breast and prostate cancer .
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXKPZBHPXTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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